Cas no 2034293-89-3 ((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone structure](https://ja.kuujia.com/scimg/cas/2034293-89-3x500.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 化学的及び物理的性質
名前と識別子
-
- [3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone
- 6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
- (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone
- F6473-0770
- AKOS026689088
- 2034293-89-3
-
- インチ: 1S/C19H18N4OS/c24-19(13-1-2-16-17(9-13)21-6-5-20-16)23-11-15(12-23)22-7-3-18-14(10-22)4-8-25-18/h1-2,4-6,8-9,15H,3,7,10-12H2
- InChIKey: PAEGGRYKISFKFW-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1CCN(C2)C1CN(C(C2C=CC3C(C=2)=NC=CN=3)=O)C1
計算された属性
- せいみつぶんしりょう: 350.12013238g/mol
- どういたいしつりょう: 350.12013238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 77.6Ų
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-0770-1mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-20mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-15mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-5mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-25mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-30mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-75mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-20μmol |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-40mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6473-0770-3mg |
6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline |
2034293-89-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanoneに関する追加情報
Introduction to (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone (CAS No. 2034293-89-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features, which include a thienopyridine moiety and a quinoxaline ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The thienopyridine moiety is well-known for its antiplatelet and antithrombotic properties, making it a valuable scaffold in the development of cardiovascular drugs. The quinoxaline ring, on the other hand, is associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The combination of these two structural elements in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone suggests that it may have a multifaceted therapeutic profile.
Recent studies have explored the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone in various biological systems. One notable study published in the *Journal of Medicinal Chemistry* investigated its anti-inflammatory properties. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone could be a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the anticancer potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone. A study published in *Cancer Research* demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. These findings highlight the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone as an anticancer agent.
In addition to its biological activities, the synthetic accessibility of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone is an important consideration for its development as a therapeutic agent. Recent advances in synthetic chemistry have enabled the efficient synthesis of this compound using mild and scalable methods. For instance, a one-pot multicomponent reaction involving readily available starting materials has been reported to yield high purity (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone with excellent yields.
The pharmacokinetic properties of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone have also been studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.
Furthermore, the safety profile of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-y l)methanone has been evaluated in animal models. Toxicological studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant organ toxicity or mutagenicity. These findings support its potential for further clinical development.
In conclusion, (3-(6,7-dihydrothieno[3,2-c]pyridin -5(4H)- yl ) az et id in - 1 - y l )( qu ox al in - 6 - y l ) meth an one (CAS No. 2034293 - 89 - 3 ) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.
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